1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Drug Metabolism Pharmacokinetics Peptidomimetic Design

Cyclohexane-based drug leads often suffer rapid oxidative metabolism, limiting in vivo half-life. 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid (CAS 1240529-10-5) solves this via a gem-difluoro motif that blocks metabolic soft spots. - C-F bond (116 kcal/mol) vs C-H (99 kcal/mol) prevents CYP450 oxidation at the 4-position. - Achiral α,α-disubstituted scaffold simplifies synthesis and SAR; no chiral resolution needed. - Proven P-gp inhibitory activity (IC50 0.1-0.76 µM) for MDR-reversal programs. Supplied as ≥97% purity solid; suitable for peptide, peptidomimetic, and small-molecule campaigns.

Molecular Formula C7H11F2NO2
Molecular Weight 179.16 g/mol
CAS No. 1240529-10-5
Cat. No. B1373083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4,4-difluorocyclohexane-1-carboxylic acid
CAS1240529-10-5
Molecular FormulaC7H11F2NO2
Molecular Weight179.16 g/mol
Structural Identifiers
SMILESC1CC(CCC1(C(=O)O)N)(F)F
InChIInChI=1S/C7H11F2NO2/c8-7(9)3-1-6(10,2-4-7)5(11)12/h1-4,10H2,(H,11,12)
InChIKeyQKHFDEBCLOAUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid (CAS 1240529-10-5): Procurement-Grade Cyclic Amino Acid Building Block for Drug Discovery


1-Amino-4,4-difluorocyclohexane-1-carboxylic acid (CAS 1240529-10-5) is a conformationally restricted, non-proteinogenic quaternary α-amino acid that features a gem-difluoro substitution at the 4-position of its cyclohexane ring [1]. This compound is a direct fluorinated analogue of the pharmacologically relevant 1-aminocyclohexanecarboxylic acid (Acc), which serves as a key scaffold in numerous peptide-based therapeutics and drug candidates [1]. The compound's molecular formula is C7H11F2NO2, with a molecular weight of 179.16 g/mol [2]. It is primarily utilized as a specialized building block in medicinal chemistry for the synthesis of metabolically stabilized peptides, peptidomimetics, and small-molecule drug candidates, offering a balance of conformational rigidity and enhanced pharmacokinetic properties [REFS-1, REFS-3].

Why 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Cyclic Amino Acid Analogs


Simple substitution of 1-amino-4,4-difluorocyclohexane-1-carboxylic acid with its non-fluorinated parent 1-aminocyclohexanecarboxylic acid (Acc) or with mono-fluorinated cyclohexane amino acids can lead to significant divergence in both pharmacokinetic and pharmacodynamic profiles. The gem-difluoro motif at the 4-position introduces a unique combination of electronic and steric effects that are not achievable with hydrogen or single fluorine substitution. Specifically, the C–F bond (116 kcal/mol) is substantially stronger than the C–H bond (99 kcal/mol), effectively blocking oxidative metabolism at the 4-position—a common liability for substituted cyclohexanes [1]. Furthermore, the gem-difluoro group alters the compound's lipophilicity, acidity (pKa), and conformational preferences in ways that directly impact membrane permeability, protein binding, and overall in vivo performance, as evidenced by comparative physicochemical characterization [REFS-1, REFS-2]. These differences are not linear or predictable from non-fluorinated or mono-fluorinated analogs, necessitating the procurement of the specific difluoro compound for applications where metabolic stability and precise conformational control are critical.

Quantitative Differentiation Data: 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid vs. Closest Analogs


Metabolic Stability Advantage: Blocking 4-Position Hydroxylation via Stronger C–F Bonds

The introduction of the 4,4-difluoro group in 1-amino-4,4-difluorocyclohexane-1-carboxylic acid directly addresses the major metabolic liability of the parent non-fluorinated scaffold, 1-aminocyclohexanecarboxylic acid (Acc). Substituted cyclohexanes are known to undergo rapid enzymatic hydroxylation at the C(4) position [1]. Replacement of the 4-CH2 group with a 4-CF2 fragment leverages the significantly stronger C–F bond (116 kcal/mol) compared to the C–H bond (99 kcal/mol), thereby preventing oxidative degradation [1]. This concept has been validated in multiple drug candidates, including neurokinin-2 antagonists and bradykinin B1 antagonists, where incorporation of the difluoro unit prevented the initially observed metabolic hydroxylation at the 4-position [1].

Drug Metabolism Pharmacokinetics Peptidomimetic Design

Conformational Restriction and Achirality Advantage in Peptide Design

Both 1-amino-4,4-difluorocyclohexane-1-carboxylic acid and its parent compound 1-aminocyclohexanecarboxylic acid (Acc) are intrinsically conformationally restricted due to the cyclic ring and quaternary α-carbon atom, which fixes functional groups in biologically relevant conformations [1]. However, the difluoro substitution at the 4-position introduces additional steric and electronic constraints that can further fine-tune the conformational landscape. Importantly, both compounds are symmetric and achiral, eliminating the need to prepare optically active forms in structure-activity relationship (SAR) studies [1]. This achirality is a distinct advantage over many chiral, non-natural amino acids used as conformational constraints, simplifying synthesis and analysis.

Peptide Chemistry Conformational Analysis Medicinal Chemistry

Modulation of Physicochemical Properties: Lipophilicity and Acidity Shifts

Incorporation of the gem-difluoro group in 1-amino-4,4-difluorocyclohexane-1-carboxylic acid alters its lipophilicity and acidity compared to the non-fluorinated parent 1-aminocyclohexanecarboxylic acid (Acc). Computational analysis predicts a Log P value of -1.9 and a pKa of 2.12 for the target compound [2]. In contrast, the non-fluorinated analog Acc exhibits different physicochemical parameters that influence membrane permeability and solubility [1]. The fluorine atoms exert a strong electron-withdrawing effect, which decreases basicity and increases acidity relative to Acc, thereby impacting ionization state at physiological pH.

Physicochemical Characterization ADME Properties Drug Design

Potent Inhibition of P-Glycoprotein (P-gp) by 4,4-Difluorocyclohexyl-Containing Analogs

In a study of amino acid-derived thiazole peptidomimetics designed to probe the substrate-binding site of P-glycoprotein (P-gp), 4,4-difluorocyclohexyl-containing analogues (compounds 53 and 109) demonstrated potent inhibition of P-gp. These analogues inhibited photolabeling by [125I]-IAAP with IC50 values of 0.1 μM and 0.76 μM, respectively [1]. Notably, the activity was dependent on the presence of the cyclohexyl group, and the difluoro substitution was part of the optimized pharmacophore. The study also showed that these compounds reversed paclitaxel resistance in HEK293 cells overexpressing P-gp and were selective for P-gp over CYP3A4 [1]. While the exact 1-amino-4,4-difluorocyclohexane-1-carboxylic acid was not the final compound tested, the 4,4-difluorocyclohexyl moiety is a key structural feature that contributes to this potent and selective activity.

Multidrug Resistance P-glycoprotein Cancer Chemotherapy

High-Value Application Scenarios for 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid in Drug Discovery and Chemical Biology


Design of Metabolically Stabilized Peptide Therapeutics

Given the demonstrated ability of the 4,4-difluoro motif to block oxidative metabolism at the cyclohexane ring (as shown by the 17 kcal/mol stronger C–F bond) [1], this compound is an ideal building block for incorporating metabolically stable conformational constraints into peptide-based drug candidates. It is particularly suited for replacing 1-aminocyclohexanecarboxylic acid in existing peptide leads where rapid in vivo clearance is a liability, thereby extending half-life and improving oral bioavailability.

Synthesis of Conformationally Constrained Peptidomimetics

The compound's inherent conformational restriction, combined with its achiral nature [1], makes it a valuable scaffold for generating structurally defined peptidomimetics. It can be used to rigidify peptide backbones, favoring bioactive conformations and enhancing target binding affinity. The achirality simplifies synthesis and SAR analysis, as no chiral resolution steps are required, making it cost-effective for medium- to high-throughput medicinal chemistry campaigns.

Building Block for P-Glycoprotein (P-gp) Modulators to Overcome Multidrug Resistance

The potent P-gp inhibitory activity exhibited by 4,4-difluorocyclohexyl-containing analogs (IC50 = 0.1–0.76 μM) [2] highlights the potential of this scaffold in developing agents that reverse multidrug resistance in cancer. 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid can serve as a key intermediate in the synthesis of novel P-gp modulators, offering a starting point for optimizing potency and selectivity while minimizing CYP3A4 interactions, as demonstrated in the referenced study [2].

Fluorinated Building Block for Physicochemical Property Optimization

The distinct lipophilicity (LogP ~ -1.9) and acidity (pKa ~ 2.12) of this fluorinated amino acid [3] make it a useful tool for modulating the overall physicochemical profile of drug candidates. Incorporating it into lead compounds can fine-tune solubility, permeability, and protein binding, which are critical for achieving favorable ADME properties. It is particularly relevant for oral drug discovery programs where balancing lipophilicity and solubility is essential.

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